molecular formula C12H18N2O B1322591 4-(1-Ethylpyrrolidin-3-yl)oxyaniline CAS No. 741716-20-1

4-(1-Ethylpyrrolidin-3-yl)oxyaniline

Cat. No.: B1322591
CAS No.: 741716-20-1
M. Wt: 206.28 g/mol
InChI Key: XWRKRSUTFXAMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethylpyrrolidin-3-yl)oxyaniline is a substituted aniline derivative featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and an oxygen-linked aniline moiety at the 3-position. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

4-(1-ethylpyrrolidin-3-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-14-8-7-12(9-14)15-11-5-3-10(13)4-6-11/h3-6,12H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKRSUTFXAMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627231
Record name 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741716-20-1
Record name 4-[(1-Ethyl-3-pyrrolidinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741716-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylpyrrolidin-3-yl)oxyaniline typically involves the reaction of 1-ethylpyrrolidine with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylpyrrolidin-3-yl)oxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

4-(1-Ethylpyrrolidin-3-yl)oxyaniline serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the creation of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it suitable for synthesizing quinone derivatives and other functionalized compounds .

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins. Its potential as a modulator of biological pathways is significant, particularly in enzyme inhibition studies. The unique structure allows for enhanced binding affinity to specific biological targets, making it a candidate for further investigation in drug design .

Medicine

The compound has promising applications in drug discovery and development. Its structural characteristics suggest potential therapeutic effects against various diseases, including cancer and neurological disorders. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic properties against cancer cell lines while being non-toxic to normal cells . This selectivity is crucial for developing targeted cancer therapies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, dyes, and pigments. Its versatility allows it to act as a catalyst in certain chemical reactions, thereby enhancing production efficiency .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several derivatives of this compound against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity (IC50 values < 2.0 μM), suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated inhibitory effects on certain kinases, indicating its potential role as a therapeutic agent in metabolic disorders .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesEffective in synthesizing quinone derivatives
BiologyEnzyme interaction studiesEnhanced binding affinity to specific targets
MedicineDrug discoverySignificant cytotoxicity against cancer cells
IndustryProduction of specialty chemicalsActs as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-(1-Ethylpyrrolidin-3-yl)oxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The ether linkage provides additional flexibility, allowing the compound to adopt various conformations that can influence its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds provide critical insights into the unique properties of 4-(1-Ethylpyrrolidin-3-yl)oxyaniline:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
This compound C₁₂H₁₇N₂O 205.28 Ethyl-pyrrolidine, oxyaniline Receptor modulation, CNS drugs
4-[(1-Ethylpiperidin-3-yl)oxy]aniline C₁₃H₁₉N₂O 219.30 Ethyl-piperidine, oxyaniline Similar to pyrrolidine analogues
4-Ethoxy-3-(1H-pyrrol-1-yl)aniline C₁₂H₁₄N₂O 202.25 Ethoxy, pyrrole-aniline hybrid Antimicrobial agents

Key Differences and Implications

Ring Size and Flexibility: The pyrrolidine ring in this compound (5-membered) offers greater conformational rigidity compared to the piperidine analogue (6-membered) in 4-[(1-Ethylpiperidin-3-yl)oxy]aniline. This rigidity may enhance selectivity in binding to sterically constrained targets, such as ion channels or GPCRs .

Substituent Effects: The ethyl group on the pyrrolidine nitrogen in the target compound introduces moderate basicity (pKa ~8–9), which may enhance solubility in acidic environments (e.g., lysosomal compartments). In contrast, the ethoxy group in 4-ethoxy-3-(1H-pyrrol-1-yl)aniline is non-basic and electron-donating, favoring π-π stacking in aromatic systems .

Biological Activity :

  • Pyrrolidine-containing compounds are often associated with improved metabolic stability compared to morpholine or piperidine analogues due to reduced susceptibility to oxidative metabolism .
  • The hybrid pyrrole-aniline structure in 4-ethoxy-3-(1H-pyrrol-1-yl)aniline has shown antimicrobial activity in preliminary studies, whereas ethylpyrrolidinyl derivatives are more frequently explored in neurological disorders .

Biological Activity

4-(1-Ethylpyrrolidin-3-yl)oxyaniline is a compound characterized by a unique structural configuration that includes a pyrrolidine ring linked to an aniline moiety. This combination suggests potential biological activities, particularly in medicinal chemistry and drug development. The compound's ability to interact with various biological targets makes it a candidate for research in pharmacology and toxicology.

The molecular formula of this compound is C_{13}H_{18}N_{2}O, with a molecular weight of 206.28 g/mol. The synthesis typically involves the reaction of 1-ethylpyrrolidine with 4-nitrophenol, followed by reduction to convert the nitro group into an amine. The reaction conditions often include solvents such as ethanol or methanol, and reducing agents like hydrogen gas in the presence of palladium catalysts.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The pyrrolidine ring enhances binding affinity, while the ether linkage provides flexibility in conformation, influencing its biological pathways. This compound has shown potential in modulating various cellular processes, making it valuable for therapeutic applications.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to this compound exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, analogs derived from similar scaffolds have demonstrated low micromolar EC50 values, suggesting their potential as new therapeutic agents for neglected tropical diseases .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific kinases involved in cancer proliferation. In vitro studies have highlighted its ability to disrupt cell cycle progression by targeting key regulatory proteins, which could be beneficial in developing treatments for various cancers .

Study on Trypanocidal Activity

A study evaluated the efficacy of several quinazoline-based EGFR inhibitors against T. brucei. Among these, compounds similar to this compound were found to inhibit parasite growth effectively, with some derivatives achieving an EC50 as low as 1.54 μM against T. brucei cultures. These findings underscore the potential for this compound class in treating HAT .

Inhibition of Cancer Cell Proliferation

Research into novel compounds targeting cell cycle machinery revealed that derivatives of this compound can inhibit key cell cycle proteins. This inhibition leads to decreased proliferation rates in cancer cell lines, highlighting its potential role as an anticancer agent .

Comparative Analysis

Comparing this compound with other pyrrolidine and aniline derivatives reveals its unique position due to its ether linkage and specific substituents:

Compound NameStructure TypeBiological Activity
This compoundPyrrolidine-AnilineAntiparasitic, anticancer
PyrrolidineSimple PyrrolidineLimited biological activity
AnilineSimple AnilineBasic chemical reactivity
4-(Pyrrolidin-1-yl)benzonitrilePyrrolidine-AromaticPotential enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.